8-(4-fluorophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-FLUOROPHENYL)-3-(3-METHYLBUTYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-FLUOROPHENYL)-3-(3-METHYLBUTYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines, alkyl halides, and thiadiazine precursors. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases.
Cyclization reactions: Often under reflux conditions with solvents like ethanol or toluene.
Purification: Techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Optimization of reaction conditions: To maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, toluene, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Agriculture: Potential use in the development of agrochemicals.
Polymer Science: Applications in the synthesis of new polymers with desired properties.
Mechanism of Action
The mechanism of action of 8-(4-FLUOROPHENYL)-3-(3-METHYLBUTYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridothiadiazines: Other compounds in this class with similar structures.
Fluorophenyl derivatives: Compounds with the fluorophenyl group that exhibit similar biological activities.
Uniqueness
Structural Features: The unique combination of functional groups in 8-(4-FLUOROPHENYL)-3-(3-METHYLBUTYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE may confer distinct properties.
Biological Activity: Differences in biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H22FN3OS |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-3-(3-methylbutyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C19H22FN3OS/c1-13(2)7-8-22-11-23-18(24)9-16(14-3-5-15(20)6-4-14)17(10-21)19(23)25-12-22/h3-6,13,16H,7-9,11-12H2,1-2H3 |
InChI Key |
GTWADJMHSZYFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CN2C(=O)CC(C(=C2SC1)C#N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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